molecular formula C16H12Cl2F3NO2 B303043 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Numéro de catalogue B303043
Poids moléculaire: 378.2 g/mol
Clé InChI: NXNJFZWEURXUFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as A-967079, is a small molecule drug that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in preclinical studies for the treatment of various types of pain, including neuropathic pain and inflammatory pain.

Mécanisme D'action

The mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the selective inhibition of TRPV1 ion channels. This compound binds to a specific site on the channel protein and blocks the entry of calcium ions into the cell, which is necessary for the transmission of pain signals. By inhibiting the activity of TRPV1, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce the sensitivity of sensory neurons to painful stimuli and provide relief from pain.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical models. The compound selectively blocks the activity of TRPV1 ion channels without affecting other ion channels or receptors in the nervous system. This selectivity is important for avoiding unwanted side effects and toxicity. 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to reduce pain behavior in various animal models of pain, including neuropathic pain and inflammatory pain. The compound has a rapid onset of action and a long duration of effect, making it a promising candidate for pain management.

Avantages Et Limitations Des Expériences En Laboratoire

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for use in lab experiments. The compound is highly selective for TRPV1 ion channels and has been extensively characterized in preclinical models. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is well-established and the compound is commercially available from several suppliers. However, there are also some limitations to using 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is complex and involves multiple pathways, which may make it difficult to interpret the results of experiments.

Orientations Futures

There are several future directions for research on 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One potential application is in the development of new pain medications. 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has shown promising results in preclinical models and may be a useful tool for understanding the role of TRPV1 ion channels in pain signaling. Additionally, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide may have applications in other areas of research, such as the study of ion channel function and the development of new drugs for other diseases. Further research is needed to fully understand the potential of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide and to develop new applications for this compound.

Méthodes De Synthèse

The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from the reaction of 2-(trifluoromethyl)aniline with 3,5-dichloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to obtain the final product. The synthesis of 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.

Applications De Recherche Scientifique

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications in pain management. The compound has been shown to selectively block the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals in the nervous system. TRPV1 is expressed in various types of sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. By blocking the activity of this ion channel, 3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide can reduce pain sensation and provide relief from pain.

Propriétés

Nom du produit

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Formule moléculaire

C16H12Cl2F3NO2

Poids moléculaire

378.2 g/mol

Nom IUPAC

3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C16H12Cl2F3NO2/c1-2-24-14-11(17)7-9(8-12(14)18)15(23)22-13-6-4-3-5-10(13)16(19,20)21/h3-8H,2H2,1H3,(H,22,23)

Clé InChI

NXNJFZWEURXUFE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl

SMILES canonique

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.